molecular formula C19H26N4O3S B12173322 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12173322
M. Wt: 390.5 g/mol
InChI Key: CUMFJDBLHXSYRQ-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dioxidotetrahydrothienyl group, and a pyrazolo[3,4-b]pyridine core

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H26N4O3S/c1-11(2)9-20-19(24)15-8-16(13-4-5-13)21-18-17(15)12(3)22-23(18)14-6-7-27(25,26)10-14/h8,11,13-14H,4-7,9-10H2,1-3H3,(H,20,24)

InChI Key

CUMFJDBLHXSYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC(C)C)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

The synthesis of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the cyclopropyl and dioxidotetrahydrothienyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothienyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The cyclopropyl and isobutyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications .

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₂₃N₃O₃S
  • Molecular Weight: 357.46 g/mol
  • The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit various cancer cell lines through multiple pathways:

  • Mechanism of Action:
    • Inhibition of cell proliferation via cell cycle arrest.
    • Induction of apoptosis in cancer cells.
    • Targeting specific kinases involved in tumor growth.
  • Case Study:
    • A derivative similar to the target compound was tested against breast cancer cell lines (MCF-7). The study demonstrated a dose-dependent inhibition of cell growth with an IC₅₀ value of approximately 15 µM, indicating potent activity against this cancer type .

Anti-inflammatory Activity

The compound is also explored for its anti-inflammatory properties. Similar compounds have been documented to inhibit inflammatory mediators:

  • Mechanism of Action:
    • Suppression of pro-inflammatory cytokines (e.g., TNF-α and IL-6).
    • Inhibition of NF-κB signaling pathway.
  • Research Findings:
    • In vitro studies showed that a related compound reduced nitric oxide production in macrophages stimulated by LPS (lipopolysaccharide), suggesting potential use in treating inflammatory diseases .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes that play roles in various diseases:

  • Acetylcholinesterase (AChE) Inhibition:
    • Compounds structurally related to the target have shown AChE inhibitory activity with Ki values ranging from 3.07 nM to 87.26 nM, indicating potential applications in treating Alzheimer's disease .
  • Carbonic Anhydrase Inhibition:
    • Some derivatives have been reported to inhibit carbonic anhydrase isoforms I and II with Ki values in the nanomolar range, suggesting their utility in managing conditions like glaucoma and edema .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionIC₅₀/Ki ValueReference
AnticancerCell cycle arrest; apoptosis induction~15 µM
Anti-inflammatoryCytokine suppression; NF-κB inhibitionNot specified
AChE InhibitionEnzyme inhibition3.07 - 87.26 nM
Carbonic AnhydraseEnzyme inhibition1.47 - 10.06 nM

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